molecular formula C7H2ClF6N B1625714 2-Chloro-3,5-bis(trifluoromethyl)pyridine CAS No. 70158-60-0

2-Chloro-3,5-bis(trifluoromethyl)pyridine

Cat. No. B1625714
CAS RN: 70158-60-0
M. Wt: 249.54 g/mol
InChI Key: NZDGCDJQSHKITG-UHFFFAOYSA-N
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Description

2-Chloro-3,5-bis(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H2ClF6N . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)pyridine involves a stepwise liquid-phase/vapor-phase process. The precursor, 2-chloro-5-(chloromethyl)pyridine, is chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3,5-bis(trifluoromethyl)pyridine is represented by the linear formula C7H2ClF6N .


Chemical Reactions Analysis

2-Chloro-3,5-bis(trifluoromethyl)pyridine is used as a chemical intermediate for the synthesis of several crop-protection products .


Physical And Chemical Properties Analysis

2-Chloro-3,5-bis(trifluoromethyl)pyridine has a molecular weight of 249.54 g/mol. It has a topological polar surface area of 12.9 Ų and a complexity of 225. It has no hydrogen bond donors, seven hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Synthesis and Structural Characterization

2-Chloro-3,5-bis(trifluoromethyl)pyridine and its derivatives have been extensively studied for their synthesis and structural characterization. For example, Chernov'yants et al. (2011) investigated the interaction of a similar compound, 5-trifluoromethyl-pyridine-2-thione, with iodine, revealing insights into the formation of n–σ* complexes in chloroform solutions. This study contributes to understanding the structural aspects of similar pyridine derivatives (Chernov'yants et al., 2011).

Pharmaceutical and Agrochemical Intermediates

Li Zheng-xiong (2004) summarized the synthetic methods for 2-chloro-5-trifluromethyl pyridine, highlighting its applications as intermediates in pharmaceuticals, agrochemicals, and herbicides. This suggests that 2-Chloro-3,5-bis(trifluoromethyl)pyridine could have similar applications, given its close structural resemblance (Li Zheng-xiong, 2004).

Catalysis and Polymerization

H. Abbo and S. Titinchi (2013) explored the use of a pyridine-pyrazole derivative, similar in structure to 2-Chloro-3,5-bis(trifluoromethyl)pyridine, as a catalyst for ethylene polymerization. This indicates the potential of pyridine derivatives in catalysis and polymerization processes (Abbo & Titinchi, 2013).

Chemosensor Applications

B. Chetia and P. Iyer (2008) demonstrated the use of 2,6-Bis(2-benzimidazolyl)pyridine as a chemosensor for fluoride ions. Given the structural similarities, 2-Chloro-3,5-bis(trifluoromethyl)pyridine could potentially be adapted for similar sensor applications (Chetia & Iyer, 2008).

Spin-Transition Properties

Ruth Pritchard et al. (2009) studied the spin-transition properties in iron(II) complexes of pyridine derivatives. This research could be relevant to understanding the electronic properties of 2-Chloro-3,5-bis(trifluoromethyl)pyridine in similar metal complexes (Pritchard et al., 2009).

Safety And Hazards

The safety information for 2-Chloro-3,5-bis(trifluoromethyl)pyridine includes several hazard statements: H227, H314, H317, H341, H360, H372, and H412 . It is recommended to handle this compound with care, using appropriate personal protective equipment.

Future Directions

2-Chloro-3,5-bis(trifluoromethyl)pyridine is used as a key structural motif in active agrochemical and pharmaceutical ingredients. It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

2-chloro-3,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF6N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDGCDJQSHKITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538366
Record name 2-Chloro-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-bis(trifluoromethyl)pyridine

CAS RN

70158-60-0
Record name 2-Chloro-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3,5-bis(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LC Creemer, HA KiRST, TR Shryock… - The Journal of …, 1995 - jstage.jst.go.jp
Toexplore howwell 2 modeled the in vivo efficacy oi tilmicosin, a disease challenge modelwith P. multocidc strain 60Ain 3-day old chicks was conducted. However, 2 failed to show any …
Number of citations: 3 www.jstage.jst.go.jp
坂本典保, 石渡多可男, 松尾憲忠 - Journal of Pesticide Science, 2000 - jlc.jst.go.jp
A series of [1(2H), 2′-bipyridin]-2-one derivatives were synthesized and their Insecticidal activity against German cockroaches and houseflies was evaluated. The strength of activity …
Number of citations: 3 jlc.jst.go.jp
M Bubenik, P Mader, P Mochirian… - Journal of medicinal …, 2022 - ACS Publications
DNA polymerase theta (Polθ) is an attractive synthetic lethal target for drug discovery, predicted to be efficacious against breast and ovarian cancers harboring BRCA-mutant alleles. …
Number of citations: 14 pubs.acs.org
K Matsumoto, M Toda, H Minatogawa… - High Pressure …, 1993 - Taylor & Francis
Functionalized diaza-18-crown ethers and thioethers were prepared by high pressure S N Ar reactions (0.8 GPa, 100C) of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane and the …
Number of citations: 2 www.tandfonline.com
LC Creemer, HA KiRST, TR Shryock, JB Campbell13… - THE JOURNAL OF …, 1995
Number of citations: 0
坂本典保, 石渡多可男, 松尾憲忠 - Journal of Pesticide Science, 2000 - jstage.jst.go.jp
種々の [1 (2H), 2′-ビピリジン]-2-オン誘導体を合成し, チャバネゴキブリ及びイエバエに対する殺虫活性を調べた. その結果, 活性の強さは両方の環の 3, 5 位及び 3′, 5′ 位の電子吸引性置換基に…
Number of citations: 4 www.jstage.jst.go.jp

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